1-Succinimidyl-3'-pyrenebutyrate

Beschreibung

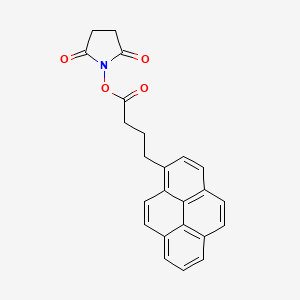

(2,5-Dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate (CAS: 97427-71-9) is a specialized chemical compound with a molecular formula of C₂₄H₁₉NO₄ and a molecular weight of 385.41 g/mol . Structurally, it consists of a pyren-1-yl group attached to a butanoate backbone, which is further functionalized with a 2,5-dioxopyrrolidin-1-yl (succinimidyl) ester moiety. This design makes it highly reactive toward nucleophiles, particularly amine groups, enabling its use as a crosslinking agent or fluorescent probe in bioconjugation and materials science. The pyrene moiety confers strong fluorescence properties, making the compound valuable in applications requiring optical detection .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c26-20-13-14-21(27)25(20)29-22(28)6-2-3-15-7-8-18-10-9-16-4-1-5-17-11-12-19(15)24(18)23(16)17/h1,4-5,7-12H,2-3,6,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNMDCCMCLUHBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150902 | |

| Record name | 1-Succinimidyl-3'-pyrenebutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114932-60-4 | |

| Record name | 1-Succinimidyl-3'-pyrenebutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114932604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Succinimidyl-3'-pyrenebutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pyrenebutyric acid N-hydroxysuccinimide ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Die Synthese von 1-Pyrenbuttersäure-N-hydroxysuccinimidester beinhaltet typischerweise die Reaktion von 1-Pyrenbuttersäure mit N-Hydroxysuccinimid in Gegenwart eines Kupplungsmittels wie Dicyclohexylcarbodiimid. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan oder Tetrahydrofuran unter einer inerten Atmosphäre durchgeführt . Das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt.

Industrielle Produktionsmethoden für diese Verbindung sind nicht umfassend dokumentiert, aber die Labor-Synthesemethoden können mit geeigneten Modifikationen der Reaktionsbedingungen und Reinigungsverfahren in größerem Maßstab durchgeführt werden.

Analyse Chemischer Reaktionen

1-Pyrenbuttersäure-N-hydroxysuccinimidester unterliegt hauptsächlich Substitutionsreaktionen. Es wirkt als Aktivierungsreagenz für Carbonsäuren und erleichtert die Bildung von Amidbindungen mit Aminen . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Amine und Kupplungsmittel wie Dicyclohexylcarbodiimid. Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist das entsprechende Amid .

Wissenschaftliche Forschungsanwendungen

1-Pyrenbuttersäure-N-hydroxysuccinimidester hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Es wird zur Herstellung elektrochemischer Biosensoren zur Detektion biologischer Moleküle verwendet.

Wirkmechanismus

Der Wirkmechanismus von 1-Pyrenbuttersäure-N-hydroxysuccinimidester beinhaltet die Aktivierung von Carbonsäuren zur Bildung reaktiver Ester. Diese Ester können dann mit Aminen reagieren, um stabile Amidbindungen zu bilden. Die molekularen Zielstrukturen umfassen Carbonsäuren und Amine, und die beteiligten Pfade beziehen sich hauptsächlich auf die Bildung von Peptidbindungen und die Immobilisierung von Proteinen .

Wirkmechanismus

The mechanism of action of 1-Pyrenebutyric acid N-hydroxysuccinimide ester involves the activation of carboxylic acids to form reactive esters. These esters can then react with amines to form stable amide bonds. The molecular targets include carboxylic acids and amines, and the pathways involved are primarily those related to peptide bond formation and protein immobilization .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with three structurally related derivatives:

Ethyl-6-(2,5-Dioxopyrrolidin-1-yl)hexanoate Derivatives

Key Features :

- Structure: These derivatives feature a hexanoate chain instead of butanoate, with a terminal 2,5-dioxopyrrolidin-1-yl group (e.g., ethyl-2-bromo-6-(2,5-dioxopyrrolidin-1-yl)hexanoate) .

- Copper catalysts are required for substitution reactions, suggesting a radical-ionic mechanism .

- Applications : Primarily used in synthetic organic chemistry for heterocycle functionalization.

Comparison :

- The shorter butanoate chain in (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate reduces steric hindrance, favoring conjugation with bulky biomolecules.

- The pyren-1-yl group provides fluorescence, absent in hexanoate derivatives.

4-(2,5-Dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanoic Acid

Key Features :

- Structure: Contains a methylamino group and a carboxylic acid substituent on the butanoate backbone (CAS: 1248789-57-2; MW: 228.25 g/mol) .

- Reactivity: The carboxylic acid and methylamino groups enable zwitterionic behavior, altering solubility and reactivity compared to succinimidyl esters.

- Applications : Likely used in peptide synthesis or as a bifunctional linker.

Comparison :

- The absence of a pyrenyl group limits optical applications.

- The zwitterionic nature improves aqueous solubility, whereas (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate is more hydrophobic.

Succinimidyl Ester Derivatives with Aromatic Substituents

Key Features :

- Structure : Compounds like 2,5-dioxopyrrolidin-1-yl benzoate share the succinimidyl ester group but lack the pyrenyl moiety.

- Reactivity : Similar amine-targeting reactivity but without fluorescence.

- Applications : Common in protein labeling without optical detection needs.

Comparison :

- The pyrenyl group in (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate adds fluorescence tracking capabilities, distinguishing it from non-aryl succinimidyl esters.

Data Table: Structural and Functional Comparison

Biologische Aktivität

(2,5-Dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate, with a CAS number of 114932-60-4, is a compound of interest due to its unique structural properties and potential applications in biochemistry and materials science. This article provides a comprehensive overview of its biological activity, synthesis, applications, and relevant research findings.

- Molecular Formula : C24H19NO4

- Molecular Weight : 385.412 g/mol

- MDL Number : MFCD00077403

This compound is classified as an amine-reactive ester, which allows it to interact with various biological molecules, making it suitable for diverse applications.

The biological activity of (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate primarily stems from its ability to form covalent bonds with amine groups in proteins. This reactivity can facilitate the development of biosensors and other bioconjugates. For instance, it has been utilized to coat carbon nanotube-based biosensors for the capture of antibodies and proteins, enhancing detection sensitivity and specificity .

Applications in Research

- Biosensing : The compound's ability to modify surfaces for biosensing applications has been documented. It is particularly effective in the immobilization of biomolecules on sensor platforms.

- Drug Delivery Systems : Its unique structure allows for potential use in targeted drug delivery systems, where it can be conjugated with therapeutic agents.

- Fluorescent Probes : The pyrene moiety in the compound provides fluorescence properties, making it useful in imaging and tracking biological processes.

Case Study 1: Carbon Nanotube Biosensors

In a study conducted by researchers at Cayman Chemical, (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate was used to enhance the performance of carbon nanotube-based biosensors. The study demonstrated that the compound improved the sensitivity of antibody capture assays significantly compared to traditional methods .

Case Study 2: Protein Conjugation

Another research effort highlighted the efficacy of this compound in protein conjugation techniques. By utilizing its amine-reactive properties, researchers successfully attached various proteins to surfaces for enhanced analytical applications. This approach facilitated improved detection limits in immunoassays .

Research Findings

Recent investigations into the biological activity of (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate have yielded promising results:

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate, and how do they influence its handling in experimental workflows?

- Answer : The compound (CAS 97427-71-9) has a molecular weight of 385.41 g/mol (C₂₄H₁₉NO₄) and contains a pyrenyl group for fluorescence and a dioxopyrrolidinyl ester for reactivity. Its solubility is highly solvent-dependent: it dissolves in polar aprotic solvents (e.g., DMF, DMSO) but is less soluble in aqueous buffers. Pre-experiment solubility profiling using UV-Vis spectroscopy (λex = 340 nm for pyrene) is recommended to optimize reaction conditions .

Q. What are standard synthetic routes for preparing (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate, and what purity validation methods are required?

- Answer : Synthesis typically involves coupling 4-pyren-1-ylbutanoic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide crosslinker (e.g., EDC). Post-synthesis, purification via silica gel chromatography (eluent: ethyl acetate/hexane) is critical. Validate purity using HPLC (C18 column, acetonitrile/water gradient) and confirm structure via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS). Contaminants like unreacted pyrene derivatives should be monitored .

Q. How can researchers ensure stability of this compound during storage and experimental use?

- Answer : Store the compound at –20°C under inert gas (argon) to prevent hydrolysis of the NHS ester. For aqueous applications, prepare fresh solutions in pH 7.4 buffers (e.g., PBS) and use within 2 hours. Degradation can be tracked via TLC or fluorescence quenching assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields when using (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate for protein conjugation?

- Answer : Yield variability often arises from competing hydrolysis of the NHS ester. To mitigate this:

- Optimize pH (6.5–7.5) to balance amine reactivity and ester stability.

- Use excess linker (10:1 molar ratio) and short reaction times (<1 hour).

- Monitor conjugation efficiency via SDS-PAGE with fluorescence imaging (pyrene’s excimer emission at 470 nm) .

Q. How can this compound be applied in photo-crosslinking studies to map protein-protein interactions?

- Answer : The pyrenyl group enables UV-induced crosslinking (λ = 350 nm). For example, conjugate the NHS ester to a target protein’s lysine residues, then irradiate to capture transient interactions. Validate crosslinks using mass spectrometry (e.g., LC-MS/MS) and computational modeling to distinguish specific vs. non-specific binding .

Q. What computational methods support the design of derivatives with improved reactivity for bioconjugation?

- Answer : Density functional theory (DFT) calculations can predict charge distribution on the NHS ester carbonyl groups, guiding substitutions to enhance electrophilicity. For instance, introducing electron-withdrawing groups (e.g., -CF₃) at the pyrrolidinone ring increases reaction rates with nucleophiles .

Q. How does steric hindrance from the pyrenyl group affect conjugation efficiency in crowded biological environments?

- Answer : The bulky pyrenyl moiety can reduce accessibility to target amines. Use spacer arms (e.g., PEG linkers) to mitigate steric effects. Fluorescence polarization assays can quantify binding efficiency in complex matrices like cell lysates .

Methodological Notes

- Contradiction Analysis : Conflicting reports on hydrolysis rates may stem from solvent trace moisture. Use Karl Fischer titration to quantify water content in reaction solvents .

- Advanced Applications : In drug delivery, the compound’s pyrene moiety can enhance cellular uptake via hydrophobic interactions, validated using confocal microscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.